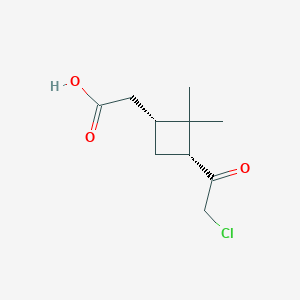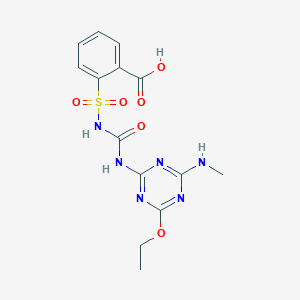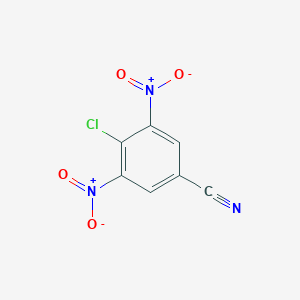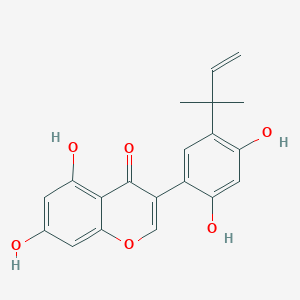
Cyclobutaneacetic acid, 3-(chloroacetyl)-2,2-dimethyl-, cis-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobutaneacetic acid, 3-(chloroacetyl)-2,2-dimethyl-, cis-(9CI), also known as CDDA, is a cyclic carboxylic acid that has gained attention in scientific research due to its potential biological and therapeutic applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
Mecanismo De Acción
The mechanism of action of Cyclobutaneacetic acid, 3-(chloroacetyl)-2,2-dimethyl-, cis-(9CI) is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is the inhibition of NF-κB signaling, which plays a crucial role in the regulation of inflammation and immune response. Cyclobutaneacetic acid, 3-(chloroacetyl)-2,2-dimethyl-, cis-(9CI) has been shown to inhibit the phosphorylation and degradation of IκBα, a key regulator of NF-κB signaling. Cyclobutaneacetic acid, 3-(chloroacetyl)-2,2-dimethyl-, cis-(9CI) has also been found to induce the expression of p53, a tumor suppressor protein that plays a crucial role in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
Cyclobutaneacetic acid, 3-(chloroacetyl)-2,2-dimethyl-, cis-(9CI) has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines and chemokines, the induction of apoptosis in cancer cells, and the inhibition of viral replication. Additionally, Cyclobutaneacetic acid, 3-(chloroacetyl)-2,2-dimethyl-, cis-(9CI) has been found to have antioxidant and hepatoprotective effects, which may contribute to its potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclobutaneacetic acid, 3-(chloroacetyl)-2,2-dimethyl-, cis-(9CI) has several advantages for laboratory experiments, including its stability and solubility in various solvents. However, one limitation of Cyclobutaneacetic acid, 3-(chloroacetyl)-2,2-dimethyl-, cis-(9CI) is its relatively low yield, which may limit its use in large-scale experiments. Additionally, the potential toxicity of Cyclobutaneacetic acid, 3-(chloroacetyl)-2,2-dimethyl-, cis-(9CI) should be considered when designing experiments.
Direcciones Futuras
There are several future directions for the study of Cyclobutaneacetic acid, 3-(chloroacetyl)-2,2-dimethyl-, cis-(9CI), including the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of Cyclobutaneacetic acid, 3-(chloroacetyl)-2,2-dimethyl-, cis-(9CI) and its potential therapeutic applications. The development of Cyclobutaneacetic acid, 3-(chloroacetyl)-2,2-dimethyl-, cis-(9CI)-based drugs for the treatment of inflammatory diseases, cancer, and viral infections is also an area of future research. Finally, the potential toxicity of Cyclobutaneacetic acid, 3-(chloroacetyl)-2,2-dimethyl-, cis-(9CI) should be further investigated to ensure its safety for use in humans.
Métodos De Síntesis
Cyclobutaneacetic acid, 3-(chloroacetyl)-2,2-dimethyl-, cis-(9CI) can be synthesized using various methods, including the reaction of cyclobutanone with chloroacetyl chloride in the presence of a catalyst, or by the reaction of cyclobutanone with chloroacetic acid in the presence of a base. The yield of Cyclobutaneacetic acid, 3-(chloroacetyl)-2,2-dimethyl-, cis-(9CI) can be improved by optimizing the reaction conditions, such as temperature, time, and the molar ratio of reactants.
Aplicaciones Científicas De Investigación
Cyclobutaneacetic acid, 3-(chloroacetyl)-2,2-dimethyl-, cis-(9CI) has been studied for its potential biological and therapeutic applications, including its anti-inflammatory, anti-tumor, and anti-viral properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various inflammatory diseases. Cyclobutaneacetic acid, 3-(chloroacetyl)-2,2-dimethyl-, cis-(9CI) has also been shown to induce apoptosis in cancer cells and inhibit the growth of various tumors. Additionally, Cyclobutaneacetic acid, 3-(chloroacetyl)-2,2-dimethyl-, cis-(9CI) has been found to have anti-viral activity against various viruses, including influenza virus, herpes simplex virus, and human immunodeficiency virus.
Propiedades
| 118147-73-2 | |
Fórmula molecular |
C10H15ClO3 |
Peso molecular |
218.68 g/mol |
Nombre IUPAC |
2-[(1R,3R)-3-(2-chloroacetyl)-2,2-dimethylcyclobutyl]acetic acid |
InChI |
InChI=1S/C10H15ClO3/c1-10(2)6(4-9(13)14)3-7(10)8(12)5-11/h6-7H,3-5H2,1-2H3,(H,13,14)/t6-,7+/m1/s1 |
Clave InChI |
YKHQMBBVOBOHDT-RQJHMYQMSA-N |
SMILES isomérico |
CC1([C@H](C[C@H]1C(=O)CCl)CC(=O)O)C |
SMILES |
CC1(C(CC1C(=O)CCl)CC(=O)O)C |
SMILES canónico |
CC1(C(CC1C(=O)CCl)CC(=O)O)C |
Sinónimos |
Cyclobutaneacetic acid, 3-(chloroacetyl)-2,2-dimethyl-, cis- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Trimethylsilyl)methyl]benzotriazole](/img/structure/B54929.png)
![5,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8(4H)-one](/img/structure/B54930.png)












